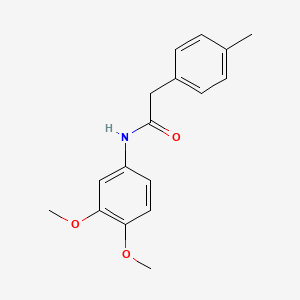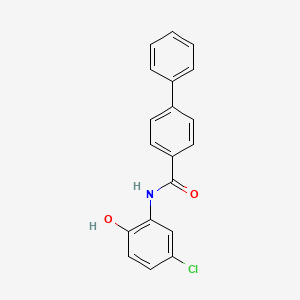![molecular formula C25H22O4 B5855412 3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5855412.png)
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, also known as BMBC, is a synthetic compound with potential therapeutic applications. It belongs to the family of flavonoids, which are known for their diverse biological activities. BMBC has been studied extensively for its potential as an anticancer agent, and its synthesis and mechanism of action have been the focus of numerous scientific studies.
Mechanism of Action
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one exerts its anticancer activity through multiple mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis and metastasis. It has been shown to target various signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Biochemical and physiological effects:
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to exhibit low toxicity and high selectivity towards cancer cells, with minimal effects on normal cells. It has been demonstrated to modulate various biochemical and physiological processes involved in cancer progression, such as cell cycle regulation, DNA damage repair, and oxidative stress.
Advantages and Limitations for Lab Experiments
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has several advantages for lab experiments, including its high purity and yield, low toxicity, and diverse biological activities. However, its limited solubility and stability may pose challenges for its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of 3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one, including:
- Optimization of its synthesis method to improve its yield and purity
- Investigation of its potential as a therapeutic agent for other diseases, such as cardiovascular and neurodegenerative diseases
- Development of novel drug delivery systems to enhance its bioavailability and efficacy
- Elucidation of its mechanism of action at the molecular level to identify potential targets for drug development
- Exploration of its potential as a chemopreventive agent for cancer.
Synthesis Methods
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction. The former involves the reaction of 4-methoxybenzaldehyde and benzylacetone in the presence of a base catalyst, followed by the addition of 4-methylcoumarin-7-carboxaldehyde. The latter involves the reaction of 4-methoxybenzaldehyde and benzaldehyde with malononitrile in the presence of a base catalyst, followed by the addition of 4-methylcoumarin-7-carboxaldehyde. Both methods have been shown to yield 3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one with high purity and yield.
Scientific Research Applications
3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis and metastasis. 3-benzyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
3-benzyl-7-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O4/c1-17-22-13-12-21(28-16-19-8-10-20(27-2)11-9-19)15-24(22)29-25(26)23(17)14-18-6-4-3-5-7-18/h3-13,15H,14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQZWPVERHIVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)OC)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-7-((4-methoxybenzyl)oxy)-4-methyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-dimethylfuro[2,3-d]pyrimidine-4-carbaldehyde (2,4-dinitrophenyl)hydrazone](/img/structure/B5855350.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855353.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)
![3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5855363.png)



![N-(2-furylmethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5855394.png)
![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5855400.png)
![1-[2-(2,6-dimethylphenoxy)ethyl]piperidine](/img/structure/B5855417.png)

